molecular formula C11H14BF2NO5S B1434211 (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704069-01-1

(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1434211
M. Wt: 321.11 g/mol
InChI Key: BYCJXIFUWCAJIZ-UHFFFAOYSA-N
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Description

“(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H14BF2NO5S . It has a molecular weight of 321.11 . This compound is available for research use and can be purchased from various chemical suppliers .


Molecular Structure Analysis

The SMILES notation for this compound is O=S(C1=CC(F)=C(F)C=C1B(O)O)(N2CCC(O)CC2)=O . This notation provides a way to represent the structure of the chemical using ASCII strings. The compound contains elements such as carbon ©, hydrogen (H), boron (B), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) .

Scientific Research Applications

Boronic Acid Catalysis

Boronic acids, including derivatives like (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid, are recognized for their utility as reagents in transition metal-catalyzed transformations and are emerging as reaction catalysts. They can be used for the catalytic activation of hydroxy functional groups, promoting their direct transformation into useful products under mild conditions. This includes the formation of amides from amines and various organic reactions involving electrophilic and nucleophilic modes of activation (Hall, 2019).

Nickel(II)-Catalyzed Synthesis of Sulfinates

This boronic acid compound can be involved in a Ni(II)-catalyzed sulfination of aryl and heteroaryl boronic acids, converting them into corresponding sulfinate salts. These salts can be further elaborated to valuable sulfonyl-containing groups, including sulfones, sulfonamides, sulfonyl fluorides, and sulfonate esters (Lo, Chen, & Willis, 2019).

Quenching Kinetics and Thermodynamics in Fluorophores

Aminofluorophores can be synthesized using boronic acids, including the specific compound . These fluorophores are useful for measuring the thermodynamics and kinetics of fluorescence quenching with phenylboronic acids and aliphatic amines, which are crucial in developing saccharide-induced fluorescence revival of boronic acid sensors (McGregor, Pardin, & Skene, 2011).

Electrochemical Treatment in Environmental Chemistry

Boron-doped diamond anodes, potentially involving boronic acid compounds, have been investigated for the electrochemical treatment of certain persistent environmental contaminants. This involves assessing the impacts of various factors on the rates of contaminant removal and defluorination, offering insights into groundwater treatment (Schaefer et al., 2017).

Synthesis and Characterization of Functional Polymers

Boronic acids, such as the subject compound, are instrumental in the synthesis and characterization of various polymers. These include poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s containing phenylboronic acid derivatives, which are important for applications ranging from materials science to biomedicine (Shaikh & Hay, 2002).

properties

IUPAC Name

[4,5-difluoro-2-(4-hydroxypiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF2NO5S/c13-9-5-8(12(17)18)11(6-10(9)14)21(19,20)15-3-1-7(16)2-4-15/h5-7,16-18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCJXIFUWCAJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)O)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142695
Record name Boronic acid, B-[4,5-difluoro-2-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid

CAS RN

1704069-01-1
Record name Boronic acid, B-[4,5-difluoro-2-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4,5-difluoro-2-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid
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(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid

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